3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Overview
Description
3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione, commonly known as Methazolamide, is an organic compound that belongs to the class of sulfonamide drugs. It is a carbonic anhydrase inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. Methazolamide is used as a treatment for glaucoma, a condition that causes damage to the optic nerve due to increased intraocular pressure.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 3-Methyl-3,4-dihydro-1lambda6,2,4-benzothiadiazine-1,1(2H)-dione has been explored for its potential in synthesizing bioactive heteroaryl thiazolidine-2,4-diones with antimicrobial properties. A study demonstrated the synthesis of new heterocyclic moieties linked to thiazolidine-2,4-dione, which were screened for their antimicrobial activities against various pathogens including Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Novel Synthesis Routes
Research into benzothiadiazine derivatives has led to the discovery of novel synthesis routes, enabling the formation of new classes of compounds such as benzimidazoles, benzothiazoles, and benzothiadiazines through oxidative cyclization. This method promotes new C-N and S-N bond formations at ambient temperatures, expanding the possibilities for creating diverse pharmacologically relevant structures (Naresh, Kant, & Narender, 2014).
Tissue Selectivity and K(ATP) Channel Activation
Significant findings have been reported on the impact of substituents in benzothiadiazine dioxides on their effectiveness as K(ATP) channel activators. The modifications in substituents have shown to significantly influence both the potency and tissue selectivity, offering insights into designing compounds with specific therapeutic targets. This research highlights the potential for developing selective inhibitors of insulin release or myorelaxant activities based on benzothiadiazine dioxides (Boverie et al., 2005).
Structural Studies
Structural studies on benzothiadiazine derivatives have provided valuable information regarding their crystal structures, contributing to a deeper understanding of their chemical behavior and potential applications in various fields. Detailed analysis of compounds such as 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide and its derivatives has shed light on their molecular configurations, facilitating the design of more effective and selective agents (Bombieri et al., 1990).
properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUDFUSAVZJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618584 | |
Record name | 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
360-80-5 | |
Record name | 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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